molecular formula C24H22N4O3 B3205557 N-(2,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1040649-70-4

N-(2,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B3205557
CAS No.: 1040649-70-4
M. Wt: 414.5 g/mol
InChI Key: SANMQEUMKVJCHC-UHFFFAOYSA-N
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Description

This compound is a synthetically derived acetamide featuring a 1,2,4-oxadiazole moiety linked to a 2-oxo-1,2-dihydropyridine scaffold. Such heterocyclic systems are frequently explored in medicinal chemistry due to their diverse bioactivities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-15-6-9-18(10-7-15)22-26-23(31-27-22)19-5-4-12-28(24(19)30)14-21(29)25-20-11-8-16(2)13-17(20)3/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANMQEUMKVJCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions. Common reagents used in these reactions include acylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analog 1: N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide

  • Key Differences: Core Heterocycle: This analog substitutes the 1,2,4-oxadiazole with a 1,2,4-triazole ring, altering electronic properties and hydrogen-bonding capacity. Pharmacokinetics: The cyclopropyl and pyridinyl groups may influence metabolic pathways, as triazoles are prone to cytochrome P450-mediated modifications .

Structural Analog 2: 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives

  • Key Differences :
    • Functional Groups : The furan and sulfanyl groups introduce distinct electronic profiles, with furan’s oxygen atom increasing polarity.
    • Bioactivity : In anti-exudative studies, these derivatives (3.1–3.21) showed comparable efficacy to diclofenac sodium (8 mg/kg) at 10 mg/kg doses, suggesting that the target compound’s oxadiazole core may offer similar or improved potency .

Structural Analog 3: Stereoisomeric Acetamides from Pharmacopeial Standards

  • Key Differences: Stereochemistry: Compounds like (R)- and (S)-configured acetamides highlight the role of chiral centers in receptor binding. Substituents: The dimethylphenoxy and tetrahydro-pyrimidinyl groups in these analogs may enhance affinity for hydrophobic binding pockets compared to the methylphenyl groups in the target compound .

Mechanistic and Computational Insights

  • Lumping Strategy: Computational models often group compounds with similar structures (e.g., shared acetamide backbones or heterocycles) to predict physicochemical behavior. The target compound’s oxadiazole and dihydropyridinone motifs align with surrogates used in reaction modeling, suggesting shared degradation or metabolic pathways with triazole or pyridine derivatives .

Biological Activity

N-(2,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Weight 402.45 g/mol
Molecular Formula C22H22N6O2
LogP 2.6919
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1
Polar Surface Area 75.474 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. These compounds exhibit a range of biological activities including:

  • Cytotoxicity : Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. For instance, a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including HeLa (human cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit various enzymes such as Histone Deacetylases (HDACs), which play a crucial role in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. The oxadiazole ring is known for its broad-spectrum activity against bacteria and fungi.

Case Studies

  • Study on Anticancer Activity : A study published in PMC demonstrated that oxadiazole derivatives displayed significant growth inhibition in multiple cancer cell lines . The presence of electron-withdrawing groups on the phenyl ring enhanced their activity.
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of oxadiazole derivatives found that these compounds were effective against both Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

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